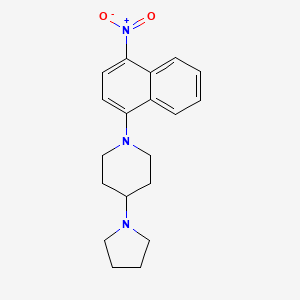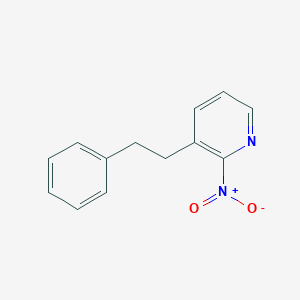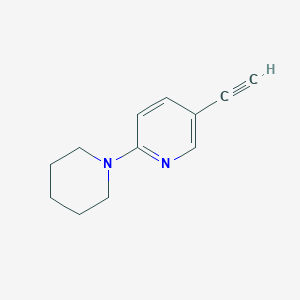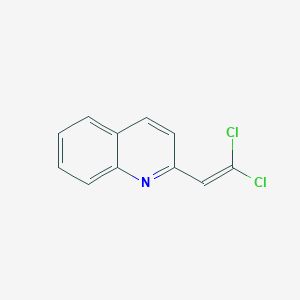![molecular formula C9H8N6O2 B14183181 [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 918484-97-6](/img/structure/B14183181.png)
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azidomethyl group attached to a pyrazolo[3,4-b]pyridine ring, which is further connected to an acetic acid moiety. The presence of the azide group makes it particularly reactive and useful in click chemistry and other synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step involves the attachment of the acetic acid moiety under acidic or basic conditions, depending on the specific synthetic pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Análisis De Reacciones Químicas
Types of Reactions: [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in click chemistry, where it can form stable triazole rings through cycloaddition reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The azide group can be tagged with fluorescent markers, allowing for visualization and tracking in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The unique structure allows for the design of molecules that can interact with specific biological targets, offering possibilities for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with molecular targets through the azide group. This group can undergo cycloaddition reactions, forming stable triazole rings that can modulate biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]butyric acid: Features a butyric acid group, offering different reactivity and properties.
Uniqueness: The uniqueness of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and biological interactions.
Propiedades
Número CAS |
918484-97-6 |
|---|---|
Fórmula molecular |
C9H8N6O2 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C9H8N6O2/c10-14-12-4-7-6-2-1-3-11-9(6)15(13-7)5-8(16)17/h1-3H,4-5H2,(H,16,17) |
Clave InChI |
IAKUERNAMQFZMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(N=C2CN=[N+]=[N-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)


![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)



![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
